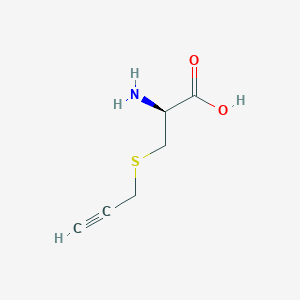

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid

Description

Properties

CAS No. |

906365-65-9 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-prop-2-ynylsulfanylpropanoic acid |

InChI |

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

JAKVEOCMEMGHGB-RXMQYKEDSA-N |

Isomeric SMILES |

C#CCSC[C@H](C(=O)O)N |

Canonical SMILES |

C#CCSCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of L-Cysteine with Propargyl Bromide

The most common and straightforward synthetic route involves the nucleophilic substitution reaction of the thiol group of L-cysteine with propargyl bromide under basic conditions.

- L-cysteine is dissolved in a suitable solvent, often aqueous or mixed solvent systems.

- The reaction mixture is cooled (e.g., ice bath) to control exothermicity.

- A base such as potassium hydroxide or sodium hydroxide is added to deprotonate the thiol group, generating the thiolate anion.

- Propargyl bromide (typically 80% solution) is added dropwise to the reaction mixture.

- The reaction is allowed to proceed at room temperature or slightly elevated temperature overnight.

- After completion, the reaction mixture is acidified to precipitate the product.

- The product is isolated by filtration, washed, and purified by recrystallization or chromatography.

- Yield: Approximately 50-60% isolated yield reported.

- Reaction conditions: Use of dry ammonia or aqueous base to generate the thiolate intermediate enhances selectivity.

- Purification: Flash chromatography on silica gel using gradients of ethyl acetate in toluene or other solvents is effective for purification.

- The reaction proceeds with retention of stereochemistry at the α-carbon, preserving the (S)-configuration.

Protection-Deprotection Strategy Using Boc or Fmoc Groups

To improve selectivity and facilitate purification, the amino group of L-cysteine can be protected prior to alkylation.

- The amino group of L-cysteine is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

- The thiol group is then alkylated with propargyl bromide under basic conditions.

- After alkylation, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid for Boc).

- The final product is isolated and purified.

- Protecting the amino group prevents side reactions such as N-alkylation.

- Facilitates chromatographic purification due to altered polarity.

- Enables synthesis of derivatives for further functionalization.

Alternative Synthetic Routes

- Thiol-ene click chemistry: Although less common for this specific compound, thiol-ene reactions can be used to attach propargyl groups to thiol-containing amino acids under radical initiation.

- Use of L-cystine as starting material: Reduction of L-cystine to L-cysteine thiolate followed by alkylation with propargyl bromide in liquid ammonia has been reported, providing an alternative approach with controlled reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Water, aqueous ammonia, or mixed solvents | Aqueous ammonia used for thiolate generation |

| Base | KOH, NaOH, or metallic sodium | Base strength affects thiolate formation |

| Temperature | 0 °C to room temperature | Cooling controls exothermic reaction |

| Propargyl bromide ratio | 1.5 to 2 equivalents | Excess ensures complete alkylation |

| Reaction time | Overnight (12-24 hours) | Ensures full conversion |

| Workup | Acidification to pH ~3-6, extraction, chromatography | Purification by flash chromatography |

Analytical and Purity Data

- Melting point: Approximately 218 °C

- Boiling point: 300-301 °C at 760 mm Hg

- Solubility: Slightly soluble in water

- Spectroscopic data: IR shows characteristic alkyne C≡C stretch near 2120 cm⁻¹; NMR confirms propargyl substitution; HRMS matches calculated molecular weight.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation | L-cysteine | Propargyl bromide, base | 50-60 | Simple, direct, stereochemistry retained |

| Protection-deprotection strategy | Boc- or Fmoc-L-cysteine | Propargyl bromide, acid for deprotection | 55-65 | Improved selectivity, useful for peptide synthesis |

| Reduction of L-cystine + alkylation | L-cystine | Metallic sodium, propargyl bromide | 50-60 | Alternative route, requires liquid ammonia |

Chemical Reactions Analysis

Types of Reactions: S-(Prop-2-yn-1-yl)-D-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

Substitution: Alkyl halides or acyl halides can be used as electrophiles.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Research indicates that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid exhibits several biological activities:

- Antioxidant Properties : Studies have shown that this compound possesses significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Chemopreventive Potential : Its structure allows it to interact with biological targets involved in cancer pathways, indicating possible applications in cancer prevention strategies .

Synthetic Applications

The synthesis of this compound has been explored through various methodologies, enhancing its accessibility for research purposes:

- Asymmetric Synthesis : Novel methods involving proline-catalyzed reactions have been developed to produce this compound efficiently, showcasing its utility as a building block in synthesizing bioactive molecules .

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, with a potency comparable to established antioxidants.

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, establishing its potential as a therapeutic agent against resistant bacterial strains.

Chemopreventive Mechanisms

Investigations into the chemopreventive properties of this compound highlighted its ability to inhibit key enzymes involved in carcinogenesis. In vitro studies demonstrated that it could modulate pathways associated with cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of S-(Prop-2-yn-1-yl)-D-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The propargyl group can form covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This can lead to the inhibition of enzyme activity by blocking the catalytic function. The molecular targets and pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer of this compound, (R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid (SPRC), has been studied for its pharmacological properties. Key differences include:

- Biological Activity : SPRC demonstrates protective effects in acute pancreatitis models, likely due to antioxidant and anti-inflammatory mechanisms . The (S)-enantiomer’s activity remains less explored, highlighting a critical research gap.

- Synthesis : Both enantiomers can be derived from L-cysteine, but stereoselective synthesis methods are required to isolate the (S)- or (R)-forms .

L-Tryptophan and Derivatives

L-Tryptophan ((2S)-2-amino-3-(1H-indol-3-yl)propanoic acid) shares the α-amino acid backbone but replaces the propargyl thioether with an indole group.

- Structural Differences : The indole moiety in L-tryptophan (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) contributes to aromaticity and π-π interactions, unlike the alkyne in the target compound .

- Functional Role : L-Tryptophan is essential for protein synthesis and serotonin/melatonin biosynthesis, whereas the propargyl thioether in the target compound may confer redox-modulating properties .

Thiophene-Containing Analogs

2-Amino-3-(thiophen-2-yl)propanoic acid features a thiophene ring instead of the propargyl thioether.

- Reactivity : The thiophene’s aromaticity contrasts with the propargyl group’s alkyne reactivity.

Neurotoxic Analogs: BMAA

2-Amino-3-(methylamino)-propanoic acid (BMAA) (C₄H₁₀N₂O₂, MW 118.14 g/mol) replaces the thioether with a methylamino group.

- Toxicity: BMAA is neurotoxic, linked to amyotrophic lateral sclerosis (ALS), due to excitatory amino acid receptor activation. The propargyl thioether in the target compound may reduce such toxicity .

- Pharmacokinetics : BMAA has low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). The target compound’s BBB penetration remains unstudied .

Comparative Data Table

Research Implications and Gaps

- Stereochemical Effects : The contrasting activities of (S)- and (R)-enantiomers warrant further investigation into their metabolic stability and target interactions.

- Propargyl Thioether Reactivity : The alkyne’s role in covalent modification or click chemistry applications remains unexplored for the (S)-enantiomer.

- Toxicity Profiling: Comparative studies with BMAA could clarify the safety profile of propargyl thioether-containing amino acids.

Biological Activity

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, commonly known as S-propargylcysteine (SPRC), is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This compound is a structural analog of S-allyl cysteine and is recognized for its potential therapeutic benefits, particularly in the realms of neuroprotection, cardioprotection, and anti-inflammatory effects. This article delves into the biological activity of SPRC, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₂S |

| Molecular Weight | 159.21 g/mol |

| Density | 1.284 g/cm³ |

| Melting Point | 176-178 °C |

| Boiling Point | 294.8 °C |

| Flash Point | 132.1 °C |

Neuroprotective Effects

Research indicates that SPRC exhibits significant neuroprotective properties. A study demonstrated that SPRC could reduce oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease. The protective mechanism involves the modulation of reactive oxygen species (ROS) and the activation of neuroprotective pathways.

Anti-inflammatory Properties

SPRC has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways. Specifically, it reduces calcium ion accumulation and inhibits the STAT3 pathway, which is often activated during inflammatory responses. A notable study highlighted that SPRC administration in mice with acute pancreatitis resulted in decreased levels of inflammatory markers, showcasing its potential as an anti-inflammatory agent .

Cardioprotective Effects

The cardioprotective activity of SPRC has been supported by findings that indicate its role in reducing myocardial ischemia-reperfusion injury. In experimental models, SPRC treatment led to improved cardiac function and reduced infarct size, suggesting its utility in cardiovascular diseases.

Antimicrobial Activity

SPRC also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5.64 to 77.38 µM for different strains, indicating its potential as an antimicrobial agent .

Study on Acute Pancreatitis

In a controlled experiment involving caerulein-induced acute pancreatitis in mice, SPRC was administered to evaluate its protective effects. The results demonstrated a significant reduction in pancreatic damage and inflammatory cytokine levels compared to control groups, underscoring its therapeutic potential in managing acute pancreatitis .

Neuroprotective Mechanism Exploration

A recent study explored the neuroprotective mechanisms of SPRC using PC12 cells exposed to oxidative stress. The findings revealed that SPRC significantly inhibited ROS production and apoptosis, suggesting that it could be a promising candidate for neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, and how can reaction conditions be optimized?

- Methodology : Utilize Fmoc-protected amino acid intermediates (e.g., Fmoc-L-cysteine) as starting materials. Introduce the propargyl thioether group via nucleophilic substitution or thiol-yne coupling. For example, react a thiol-containing amino acid derivative with propargyl bromide under basic conditions (e.g., NaH/DMF) . Optimize pH (7-9) and temperature (0–25°C) to minimize side reactions like oxidation of the thioether .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>95%) .

- NMR : Confirm stereochemistry via H and C NMR (e.g., δ ~2.5 ppm for propargyl protons, δ ~3.8 ppm for SCH protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (expected m/z: 212.25 for CHNOS) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or moisture absorption .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. How does the propargyl thioether group influence the compound’s reactivity in biological systems?

- Mechanistic Insights : The propargyl group can act as a Michael acceptor or participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The thioether linkage may enhance membrane permeability or enable disulfide bond mimicry in enzyme inhibition studies . Test reactivity via kinetic assays with thiol-containing proteins (e.g., glutathione) at physiological pH .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria of the propargyl group can cause splitting in H NMR. Use variable-temperature NMR (25–60°C) to coalesce peaks .

- Oxidation Artifacts : If MS shows +16 Da peaks, repeat synthesis under stricter anaerobic conditions or add antioxidants (e.g., TCEP) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

- Experimental Design :

- Analog Synthesis : Replace the propargyl group with other alkynyl/alkylthio groups (e.g., ethylthio, phenylthio) to assess steric/electronic effects .

- Biological Assays : Screen analogs against cysteine proteases (e.g., caspase-3) to evaluate inhibition potency (IC) and selectivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC; expect instability at pH >8 due to thioether oxidation .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>150°C typical for amino acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.